2-Chloro Vonoprazan
Overview
Description
2-Chloro Vonoprazan is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups such as chloro, fluoro, and sulfonyl. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
2-Chloro Vonoprazan, also known as 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine, primarily targets the H+, K±ATPase enzyme system . This enzyme system is located in the gastric parietal cells and is responsible for gastric acid secretion .
Mode of Action
This compound is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner . Through this mechanism, this compound suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . After binding, this compound’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, therefore preventing K+ from binding to its site and inhibiting acid secretion in a K±competitive and reversible manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme system, this compound prevents the secretion of gastric acid, thereby affecting the overall acidity of the stomach environment .
Pharmacokinetics
This compound is acid stable and rapidly absorbed fasting or fed, reaching Cmax by 1.5–2.0 hours . It dissociates slowly from its target (half-life of approximately 7.7 hours) . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . Interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can vary based on the individual’s genetic makeup, such as the presence of CYP2C19 polymorphisms . Additionally, factors such as diet, co-administration with other medications, and the individual’s overall health status can also influence the drug’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro Vonoprazan can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Chloro Vonoprazan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
- 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Uniqueness
2-Chloro Vonoprazan is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMSFPNMHPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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